![molecular formula C19H21N5O2 B2415881 9-benzyl-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-97-2](/img/structure/B2415881.png)
9-benzyl-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
9-benzyl-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, also known as BzMeP, is a purine derivative that has been extensively studied for its potential use in pharmaceuticals. BzMeP has been shown to have a number of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Antithrombotic Compounds
- Antithrombotic Applications : Furrer, Wágner, and Fehlhaber (1994) synthesized 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, a new antithrombotic compound with cerebral and peripheral effects (Furrer, Wágner, & Fehlhaber, 1994).
Anticancer Activity
- Anticancer Properties : Hayallah (2017) designed and synthesized analogues of this compound, showing good to excellent inhibition activity against human breast cancer cell line MCF-7 (Hayallah, 2017).
Herbicide Research
- Herbicide Development : Wang et al. (2021) discovered a potent thieno[2,3-d]pyrimidine-2,4-dione-based compound with significant weed control properties and safe usage on maize (Wang et al., 2021).
Antiviral Activity
- Antiviral Applications : Krasnov et al. (2022) synthesized pyrimidine conjugates containing 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine, noting a decrease in anti-herpesvirus activity compared to purine conjugates (Krasnov et al., 2022).
Anti-inflammatory Applications
- Anti-inflammatory Properties : Kaminski et al. (1989) demonstrated anti-inflammatory activity in analogues of this compound in chronic inflammation models, comparable to naproxen (Kaminski et al., 1989).
Chemical Properties and Reactions
- Chemical Behavior Study : Rahat, Bergmann, and Tamir (1974) studied the ionization and methylation reactions of purine-6,8-diones, providing insights into the chemical properties of similar compounds (Rahat, Bergmann, & Tamir, 1974).
Synthesis of Novel Compounds
- Novel Compounds Synthesis : Various studies have focused on synthesizing new derivatives or compounds related to this chemical structure, exploring its potential in different applications such as herbicides and antiviral agents (Wang et al., 2017), (El-Agrody et al., 2001).
Mechanism of Action
- However, given its indole scaffold, it may interact with various receptors or enzymes due to its aromatic nature and π-electron delocalization .
- Without specific studies on this compound, we can’t pinpoint exact pathways. However, indole derivatives have been associated with various activities:
Target of Action
Biochemical Pathways
properties
IUPAC Name |
9-benzyl-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-3-10-24-17(25)15-16(21(2)19(24)26)20-18-22(11-7-12-23(15)18)13-14-8-5-4-6-9-14/h3-6,8-9H,1,7,10-13H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHJQCPYRFRCPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N3CCCN(C3=N2)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331774 |
Source
|
Record name | 9-benzyl-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678260 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
873076-97-2 |
Source
|
Record name | 9-benzyl-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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